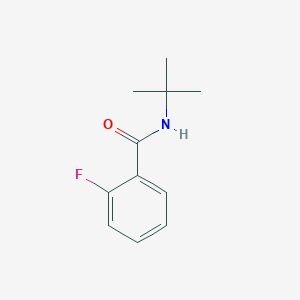

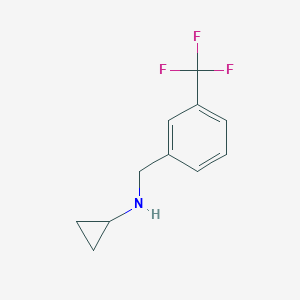

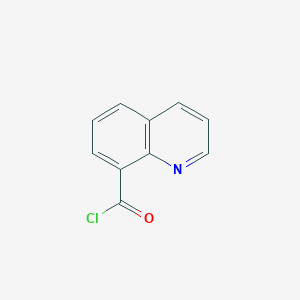

Cyclopropyl-(3-trifluoromethyl-benzyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclopropyl-(3-trifluoromethyl-benzyl)-amine is a chemical compound1. However, detailed information about this specific compound is not readily available in the public domain.

Synthesis Analysis

The synthesis of Cyclopropyl-(3-trifluoromethyl-benzyl)-amine is not explicitly mentioned in the available resources. However, related compounds have been synthesized through various methods2.Molecular Structure Analysis

The molecular structure of Cyclopropyl-(3-trifluoromethyl-benzyl)-amine is not explicitly mentioned in the available resources. However, related compounds have been analyzed for their molecular structures3.Chemical Reactions Analysis

The specific chemical reactions involving Cyclopropyl-(3-trifluoromethyl-benzyl)-amine are not explicitly mentioned in the available resources. However, related compounds have been studied for their chemical reactions2.Physical And Chemical Properties Analysis

The physical and chemical properties of Cyclopropyl-(3-trifluoromethyl-benzyl)-amine are not explicitly mentioned in the available resources. However, related compounds have been analyzed for their physical and chemical properties31.Wissenschaftliche Forschungsanwendungen

-

Spectroelectrochemical Properties Study

- Field : Chemistry, specifically spectroelectrochemistry .

- Application : The compound “3- (4- { [3- (trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol” was synthesized and used to study the spectroelectrochemical properties of peripherally tetra-substituted phthalocyanine .

- Method : The compound was prepared by the reaction of 4- (3-hydroxypropyl)phenol with 1- (bromomethyl)-3- (trifluoromethyl)benzene . Then, it was used to synthesize 4- [3- (4- { [3 (trifluoromethyl)benzyl]oxy}phenyl)propoxy] phthalonitrile .

- Results : The study showed that the complexes have either metal-based or ligand-based diffusion-controlled electron transfer properties . These properties indicate their applicability in the fields of electrochemical technologies .

-

Reactions at the Benzylic Position

- Field : Organic Chemistry .

- Application : The benzylic position of alkyl benzenes, which is similar to the structure of “Cyclopropyl-(3-trifluoromethyl-benzyl)-amine”, can undergo various reactions, such as free radical bromination .

- Method : The reaction involves the use of N-bromosuccinimide (NBS) to remove a hydrogen atom from the benzylic position, forming a free radical .

- Results : The resulting free radical can then react with other substances, leading to the formation of new compounds .

-

Preparation of 6-Substituted Purines

- Field : Organic Chemistry .

- Application : The compound “Cyclopropyl-(3-trifluoromethyl-benzyl)-amine” has been used in the preparation of 6-substituted purines .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

-

Electrochemical Technologies

- Field : Electrochemistry .

- Application : The compound “3- (4- { [3- (trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol” was used in the synthesis of peripherally tetra-substituted phthalocyanines . These phthalocyanines have been applied to many scientific field applications such as chemical sensors, catalysts, photodynamic therapy, electrochromic agent, dyes and pigments, liquid crystal, electrocatalytic and solar energy conversion .

- Method : The compound was prepared by the reaction of 4- (3-hydroxypropyl)phenol with 1- (bromomethyl)-3- (trifluoromethyl)benzene . Then, it was used to synthesize 4- [3- (4- { [3 (trifluoromethyl)benzyl]oxy}phenyl)propoxy] phthalonitrile .

- Results : The electrochemical and spectroelectrochemical investigation of the phthalocyanines showed that the complexes have either metal-based or ligand-based diffusion-controlled electron transfer properties . These properties indicate their applicability in the fields of electrochemical technologies .

Safety And Hazards

The safety and hazards associated with Cyclopropyl-(3-trifluoromethyl-benzyl)-amine are not explicitly mentioned in the available resources. However, related compounds have been studied for their safety and hazards567.

Zukünftige Richtungen

The future directions for the study of Cyclopropyl-(3-trifluoromethyl-benzyl)-amine are not explicitly mentioned in the available resources. However, related compounds have been discussed for their potential future directions3.

Please note that the information provided is based on the available resources and may not be fully comprehensive or accurate. For more detailed and accurate information, please refer to scientific literature or consult a chemistry expert.

Eigenschaften

IUPAC Name |

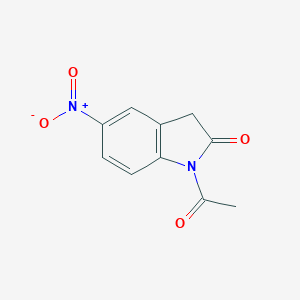

N-[[3-(trifluoromethyl)phenyl]methyl]cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-2-8(6-9)7-15-10-4-5-10/h1-3,6,10,15H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMAZSZEDRDSIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588238 |

Source

|

| Record name | N-{[3-(Trifluoromethyl)phenyl]methyl}cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl-(3-trifluoromethyl-benzyl)-amine | |

CAS RN |

16065-24-0 |

Source

|

| Record name | N-{[3-(Trifluoromethyl)phenyl]methyl}cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)